2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Description
The compound 2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a pyrimidine-carboxamide derivative characterized by a cyclopropyl group at the 2-position, methyl and methylsulfanyl substituents at the 4- and 6-positions, and a 1,3-dimethylpyrazole ethylamine moiety at the carboxamide nitrogen.
Properties
IUPAC Name |
2-cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-9(13-8-22(4)21-10(13)2)19-16(23)14-11(3)18-15(12-6-7-12)20-17(14)24-5/h8-9,12H,6-7H2,1-5H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVGSJYDLNKEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NC(C)C3=CN(N=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a compound that has gained attention in pharmacology due to its potential biological activities, particularly as a kinase inhibitor. This article summarizes its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclopropyl Group : Contributes to the compound's unique reactivity and interaction with biological targets.
- Pyrazole Moiety : Known for its diverse biological activities, particularly in inhibiting various enzymes.
- Pyrimidine Carboxamide : Enhances solubility and potential binding interactions with target proteins.
The molecular formula is CHNS, indicating the presence of sulfur which may play a role in its biological activity.
Kinase Inhibition
The primary focus of research on this compound is its potential as a kinase inhibitor . Kinases are critical in regulating cellular processes such as metabolism, cell division, and apoptosis. Inhibitors of these enzymes can be valuable in treating diseases like cancer and diabetes.
- Mechanism of Action : Preliminary studies suggest that the compound may interact with specific kinases involved in glucose metabolism, which is crucial for managing conditions like diabetes and its complications.
- Selectivity : The unique structural features of this compound may enhance its selectivity towards particular kinase targets compared to other similar compounds.
Pharmacological Applications
Research indicates that this compound may be effective in treating:
- Diabetic Complications : Such as nephropathy and neuropathy, by modulating pathways involved in glucose homeostasis.
- Inflammatory Diseases : Due to its potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .
Synthesis
The synthesis of this compound typically involves cyclization reactions using various catalysts to enhance yields. The reaction pathways often include:
- Cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives .
- 1,3-Dipolar cycloaddition reactions , which allow for the formation of pyrazole structures.
Case Studies
Several studies have evaluated the biological activity of similar compounds within the pyrazolo[3,4-b]pyridine family. Key findings include:
- A study on sulfonamide-containing pyrazole derivatives demonstrated their ability to selectively inhibit COX-2, showcasing the potential for anti-inflammatory applications .
- Another investigation highlighted the efficacy of certain pyrazole derivatives in managing metabolic disorders by targeting specific kinases involved in insulin signaling pathways.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine | Hydroxyphenyl group | Kinase inhibition |
| 3-(1-Ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-one | Thiomorpholine ring | Antimicrobial properties |
| 6-Cyclopropyl-1-methylpyrazolo[3,4-b]pyridine | Methyl substitution | Anticancer activity |
This table illustrates how variations in structural features can lead to differing biological activities among related compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine/Pyrazole Carboxamide Families
The compound shares structural motifs with pyrimidine- and pyrazole-carboxamide derivatives reported in the literature. Key comparisons include:
Table 1: Substituent Analysis of Selected Carboxamide Derivatives
Key Observations :
- Cyclopropyl vs. Aryl Groups: The target compound’s 2-cyclopropyl group may confer greater conformational rigidity and metabolic resistance compared to aryl-substituted analogs like 3a .
- Methylsulfanyl (SMe) vs. Chloro (Cl) : The 6-SMe group in the target compound increases lipophilicity (logP) relative to chloro-substituted derivatives (e.g., 3a–3p in ), which could enhance membrane permeability but reduce aqueous solubility .
- Pyrimidine vs.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Insights :
- Higher melting points in chloro- and fluoro-substituted derivatives (e.g., 3d: 181–183°C) suggest stronger intermolecular forces compared to the target compound’s methylsulfanyl group, which may lower crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
